molecular formula C13H15FN2O4S B6630508 (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid

(2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid

货号 B6630508
分子量: 314.33 g/mol
InChI 键: NHUIZSWVNSDFFI-NSHDSACASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid, also known as CFTR inhibitor-172, is a small molecule compound that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) treatment. CF is a genetic disorder that affects the respiratory and digestive systems, leading to chronic lung infections, malnutrition, and other complications. CFTR inhibitor-172 has been shown to selectively inhibit the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF patients. In

作用机制

(2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 selectively inhibits the function of the (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid protein by binding to a specific site on the protein. The (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid protein is a chloride channel that is responsible for regulating the flow of chloride ions across cell membranes. In CF patients, the (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid protein is defective, leading to a buildup of thick, sticky mucus in the respiratory and digestive systems. (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 blocks the function of the (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid protein, reducing the production of mucus and improving lung function in CF patients.
Biochemical and Physiological Effects:
(2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 has been shown to have various biochemical and physiological effects in CF patients. The compound reduces the production of mucus in the respiratory and digestive systems, improving lung function and reducing the risk of infections. (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 also improves ion transport across cell membranes, which is important for maintaining normal cellular function. The compound has been shown to have minimal toxicity and is well-tolerated in CF patients.

实验室实验的优点和局限性

(2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 has several advantages for lab experiments. The compound is highly selective for the (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid protein, allowing researchers to study the specific effects of (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibition. (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 is also relatively easy to synthesize, making it readily available for research purposes. However, there are some limitations to using (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 in lab experiments. The compound may have off-target effects on other proteins, which could complicate data interpretation. Additionally, (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 may not accurately reflect the effects of (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibition in vivo, as the compound may not fully mimic the complex pathophysiology of CF.

未来方向

There are several future directions for research on (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172. One potential application is the development of new CF therapies based on (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibition. (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 could be used as a lead compound for the development of more potent and selective (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitors. The compound could also be used in combination with other CF therapies, such as gene therapy or small molecule correctors, to improve treatment outcomes. Another future direction is the investigation of (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibition in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 could also be used to study the role of (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid in other physiological processes, such as mucociliary clearance and ion transport. Overall, (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 has significant potential for advancing our understanding of CF pathophysiology and developing new CF therapies.

合成方法

(2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 can be synthesized using a multistep process that involves the reaction of various chemical intermediates. The first step involves the condensation of 3-cyano-4-fluoroaniline with 2-chloroacetyl chloride to form the intermediate 3-cyano-4-fluorophenylacetyl chloride. This intermediate is then reacted with tert-butyl 3-aminocrotonate to form the key intermediate (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid. The final compound is obtained by deprotection of the tert-butyl group using trifluoroacetic acid.

科学研究应用

(2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 has been extensively studied for its potential therapeutic applications in CF treatment. The compound has been shown to selectively inhibit the function of the (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid protein, which is defective in CF patients. (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 has been used in various in vitro and in vivo studies to investigate the role of (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid in CF pathophysiology and to develop new therapeutic strategies. The compound has also been used to study the effects of (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibition on other physiological processes, such as ion transport and mucociliary clearance.

属性

IUPAC Name

(2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O4S/c1-13(2,3)11(12(17)18)16-21(19,20)9-4-5-10(14)8(6-9)7-15/h4-6,11,16H,1-3H3,(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUIZSWVNSDFFI-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。